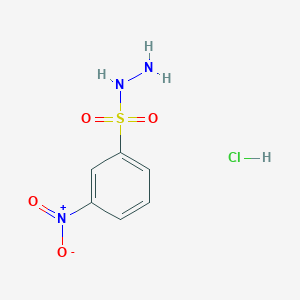

3-Nitrobenzenesulfonohydrazide hydrochloride

Description

Properties

Molecular Formula |

C6H8ClN3O4S |

|---|---|

Molecular Weight |

253.66 g/mol |

IUPAC Name |

3-nitrobenzenesulfonohydrazide;hydrochloride |

InChI |

InChI=1S/C6H7N3O4S.ClH/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4,8H,7H2;1H |

InChI Key |

DFLNYLXLMMGTKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The primary synthetic route to this compound involves the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically proceeds in an alcoholic solvent such as ethanol or methanol under reflux conditions, producing the sulfonohydrazide and hydrochloric acid as a byproduct:

$$

\text{3-Nitrobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl}

$$

This method is well-documented in laboratory and industrial contexts, with variations in solvent, temperature, and reactant ratios to optimize yield and purity.

Detailed Procedure and Reaction Conditions

- Reactants: 3-Nitrobenzenesulfonyl chloride and hydrazine hydrate (usually 50% aqueous solution).

- Solvent: Ethanol or methanol, chosen for their ability to dissolve both reactants and facilitate the reaction.

- Temperature: Reflux temperature of the solvent (approximately 78 °C for ethanol, 65 °C for methanol).

- Reaction Time: Typically 2–4 hours under reflux with stirring.

- Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or crystallization. Acidification with hydrochloric acid may be used to obtain the hydrochloride salt form.

- Purification: Recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

Industrial Scale Considerations

In industrial production, parameters such as reactant molar ratios, solvent volume, temperature control, and reaction time are optimized to maximize yield and purity while minimizing byproducts. Additional purification steps, including recrystallization and chromatographic separation, are employed to meet quality standards.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Scale Method | Industrial Scale Method |

|---|---|---|

| Reactants | 3-Nitrobenzenesulfonyl chloride, hydrazine hydrate | Same as laboratory, with higher purity reagents |

| Solvent | Ethanol or methanol | Ethanol or methanol, solvent recycling possible |

| Reaction Temperature | Reflux (~65–78 °C) | Controlled reflux with precise temperature monitoring |

| Reaction Time | 2–4 hours | Optimized, potentially shorter due to better mixing |

| Product Isolation | Filtration, crystallization | Filtration, recrystallization, chromatography |

| Yield | Typically 65–75% | Can exceed 75% with process optimization |

| Purity | >98% | >99% with additional purification steps |

Supporting Research Data and Characterization

Spectroscopic Confirmation

- Infrared (IR) Spectroscopy: Characteristic absorption bands include sulfonyl (S=O) stretching near 1150–1350 cm⁻¹ and NH stretching of hydrazide around 3200–3400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons consistent with substitution pattern; hydrazide NH protons appear downfield due to hydrogen bonding.

- Elemental Analysis: Confirms expected composition consistent with C, H, N, S, and Cl content.

Purity and Yield Data from Literature

| Entry | Solvent | Hydrazine Hydrate (%) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | Ethanol | 50 | 3 | 69 | 98.2 | >300 |

| 2 | Methanol | 40 | 2 | 67 | 98.2 | >300 |

| 3 | Ethanol | 60 | 4 | 72 | 98.2 | >300 |

Data adapted from synthesis of related nitro-sulfonohydrazide compounds under reflux conditions.

Additional Notes on Related Sulfonohydrazide Syntheses

Research on sulfonohydrazide derivatives, including nitro-substituted analogs, often employs similar synthetic strategies involving sulfonyl chlorides and hydrazine derivatives. These methods are supported by thin-layer chromatography (TLC) monitoring, and purification is confirmed by NMR, IR, and elemental analysis. The reaction conditions are tailored to prevent side reactions such as polymerization or reduction of the nitro group unless specifically desired.

Chemical Reactions Analysis

3-Nitrobenzenesulfonohydrazide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitrobenzenesulfonic acid derivatives, while reduction reactions may produce aminobenzenesulfonohydrazide derivatives .

Scientific Research Applications

3-Nitrobenzenesulfonohydrazide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is employed in proteomics research to study protein interactions and modifications . In medicine, the compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used in the production of various chemical intermediates and as a component in specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Nitrobenzenesulfonohydrazide hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of various biochemical pathways, which may have therapeutic implications in the treatment of diseases . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₆H₆ClN₃O₄S (hydrochloride salt form) .

- Molecular Weight : ~251.65 g/mol (calculated).

- CAS Number : 6655-77-2 (base compound); the hydrochloride form is often cataloged under supplier-specific identifiers .

- Purity : Typically ≥98% in commercial supplies .

This compound is notable for its role as a precursor in synthesizing heterocyclic compounds and its application in enzyme inhibition studies, particularly against targets like VEGFR2/KDR .

Comparison with Structurally Similar Compounds

Isomeric Nitrobenzenesulfonohydrazides

The positional isomerism of the nitro group significantly influences reactivity and applications.

Analogous Hydrazides with Varied Substituents

Replacing the sulfonamide group or nitro substituent alters physicochemical properties and applications.

Derivatives with Enhanced Bioactivity

Functionalization of the sulfonohydrazide backbone improves target specificity.

Biological Activity

3-Nitrobenzenesulfonohydrazide hydrochloride (CAS Number: 6655-77-2) is an organic compound that has garnered attention in biochemical research due to its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₇N₃O₄S

- Molecular Weight : 189.20 g/mol

- Physical State : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, which can disrupt various cellular processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation .

- Oxidative Stress Induction : The compound can induce oxidative stress in certain cell lines, activating stress response pathways and altering gene expression. This effect is significant in cancer research, where oxidative stress plays a role in tumor progression.

- Cell Signaling Pathways : It influences cell signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapies.

Anticancer Properties

Research indicates that this compound may have antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit the growth of P815 mastocytoma tumor cells through macrophage activation, suggesting potential applications in cancer treatment .

Neuroprotective Effects

The inhibition of AChE and BChE suggests that this compound could have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. In vitro studies demonstrated significant inhibition rates, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

Dosage Effects and Metabolic Pathways

The biological effects of 3-Nitrobenzenesulfonohydrazide vary with dosage. At low concentrations, it may enhance enzyme activity, while higher doses can lead to cytotoxic effects. This duality makes understanding its pharmacokinetics essential for therapeutic applications.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters. Its distribution affects its cellular localization and subsequent biological activity, which is crucial for its efficacy as a therapeutic agent.

Q & A

Q. What analytical techniques are most effective for quantifying this compound in heterogeneous reaction mixtures?

- Methodological Answer: Reverse-phase HPLC with UV detection (270–280 nm) is optimal. Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v), and 1.0 mL/min flow rate. Calibration curves (0.1–10 µg/mL) show linearity (R > 0.998). For trace analysis, LC-MS/MS with ESI+ mode enhances sensitivity .

| HPLC Parameters | Conditions |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/0.1% HPO (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 20 µL |

Q. How can researchers reconcile discrepancies in reported reaction yields when varying solvents or catalysts?

- Methodological Answer: Contradictions often arise from solvent polarity effects on intermediate stability. For example, polar aprotic solvents (DMF) improve hydrazide formation but may trap HCl, reducing yield. Systematic factorial design (e.g., varying solvent, temperature, and catalyst loading) with ANOVA analysis identifies critical parameters. Recent studies show 10–15% yield increases using 1 mol% ZnCl as a Lewis acid catalyst in THF .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The sulfonohydrazide group acts as a leaving group, with the nitro moiety at the meta position enhancing electrophilicity via resonance withdrawal. Density functional theory (DFT) simulations suggest that the transition state involves partial negative charge localization on the sulfonyl oxygen, facilitating attack by amines or thiols. Kinetic studies (pseudo-first-order conditions) reveal rate constants of 0.05–0.12 min in DMSO at 25°C .

Q. How can degradation pathways of this compound be monitored under physiological conditions?

- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-MS to detect degradation products, such as 3-nitrobenzenesulfonic acid and hydrazine derivatives. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts a half-life of 18–24 months under standard storage .

Data Contradiction and Optimization

Q. Why do NMR spectra of synthesized batches show variability in impurity profiles?

- Methodological Answer: Impurities often stem from incomplete sulfonation or residual hydrazine. Purity enhancement requires post-synthesis dialysis (3.5 kDa membrane) or column chromatography (silica gel, ethyl acetate/hexane gradient). H NMR (DMSO-d) should show a singlet at δ 10.2 ppm (hydrazide NH); additional peaks at δ 7.8–8.1 ppm suggest nitro-group byproducts .

Q. What strategies mitigate hydrolysis during in vitro biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.